((R)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid
Description
((R)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protective group at the 3-position of the pyrrolidine ring and an acetic acid moiety attached to the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in peptide synthesis and drug development, where its stereochemical purity (R-configuration) is critical for biological activity . Its CAS number is referenced as 1354007-00-3 (discontinued in some catalogs) , while its S-enantiomer (CAS: 153863-34-4) is noted as a discontinued product .
The compound’s structure confers unique steric and electronic properties, making it valuable for modulating interactions in enzymatic or receptor-binding studies. Its acetic acid group enhances solubility in aqueous environments, while the benzyloxycarbonylamino moiety provides stability against nucleophilic degradation .
Properties
IUPAC Name |
2-[(3R)-3-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)9-16-7-6-12(8-16)15-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOJLTMLFHMZQF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This step protects the amine group on the pyrrolidine ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction, where the protected pyrrolidine reacts with a suitable acetic acid derivative, such as bromoacetic acid.
Industrial Production Methods
Industrial production of (®-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(®-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(®-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (®-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amine group, which can then interact with enzymes or receptors. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table compares ((R)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid with structurally related compounds, highlighting substituent differences, molecular properties, and applications:
Key Observations :
- Substituent Effects: The introduction of alkyl (methyl, isopropyl) or cyclopropyl groups alters steric bulk and lipophilicity.
- Enantiomeric Differences : The S-enantiomer (CAS: 153863-34-4) is discontinued, suggesting that the R-configuration is more relevant in applications requiring chiral specificity .
- Cyclopropyl Advantage : The cyclopropyl derivative (CAS: 1354019-73-0) may improve metabolic stability due to the rigid cyclopropane ring, a feature exploited in protease inhibitors .
Functional and Analytical Comparisons
- Synthetic Utility : The methyl-substituted analog (CAS: 1357923-30-8) is smaller and more reactive, making it suitable for coupling reactions in peptide synthesis .
- Purity and Availability : The discontinued status of the parent compound (CAS: 1354007-00-3) contrasts with the commercial availability of its substituted analogs, reflecting demand for tailored functionalities .
Research Implications
Biological Activity
The compound ((R)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid is a synthetic amino acid derivative characterized by its unique structural features, including a pyrrolidine ring and a benzyloxycarbonyl group. This structure suggests potential for various biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features:
- A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.
- An acetic acid moiety , contributing to its acidic properties.
- A benzyloxycarbonyl group , which may enhance its stability and bioactivity.
The biological activity of this compound is influenced by its ability to interact with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group acts as a protecting group, allowing selective interaction with targets without premature degradation. The piperidine ring enhances binding affinity, potentially leading to significant biological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neuroprotective Effects : The compound may modulate neurotransmitter systems, potentially providing neuroprotective benefits.
- Analgesic and Anti-inflammatory Properties : Due to its structural similarities with other known analgesics, it may possess pain-relieving and anti-inflammatory effects.
- Peptide Synthesis : The free amino and carboxylic functionalities allow for peptide bond formation, making it useful in synthesizing biologically active peptides.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzymatic Reactions : Hydrolysis of the benzyloxycarbonyl group can yield the active form of the amino acid, which can participate in various biochemical pathways, including enzyme-substrate interactions.
- Pharmacological Screening : In vitro assays have indicated that structurally similar compounds exhibit high-affinity binding to specific receptors, suggesting potential therapeutic applications .
- Metabolic Stability : The compound's design may enhance its metabolic stability, allowing for prolonged activity in biological systems. For instance, it has been shown that modifications to the piperidine structure can significantly affect lipophilicity and metabolic clearance rates .
Data Table: Biological Activities of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
